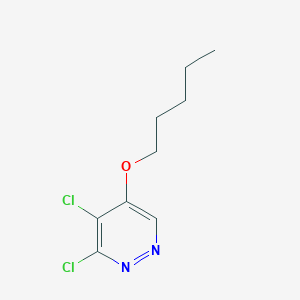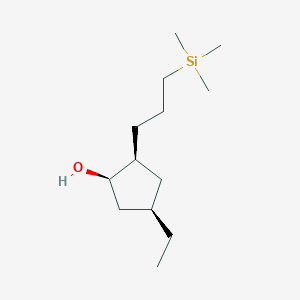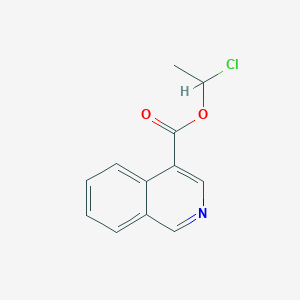
3,4-Dichloro-5-(pentyloxy)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichlor-5-(Pentyloxy)pyridazin ist eine organische Verbindung mit der Summenformel C9H12Cl2N2O. Es ist ein Derivat von Pyridazin, gekennzeichnet durch das Vorhandensein von zwei Chloratomen und einer Pentyloxygruppe, die am Pyridazinring gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,4-Dichlor-5-(Pentyloxy)pyridazin beinhaltet typischerweise die Reaktion von 3,4-Dichlorpyridazin mit Pentanol in Gegenwart einer Base. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um die Substitution des Chloratoms mit der Pentyloxygruppe zu erleichtern. Häufig verwendete Basen in dieser Reaktion sind Natriumhydroxid oder Kaliumcarbonat .
Industrielle Produktionsmethoden
Die industrielle Produktion von 3,4-Dichlor-5-(Pentyloxy)pyridazin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
3,4-Dichlor-5-(Pentyloxy)pyridazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Chloratome können unter geeigneten Bedingungen durch andere Nukleophile, wie Amine oder Thiole, substituiert werden.
Oxidation und Reduktion: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden, oder reduziert werden, um die Chloratome zu entfernen.
Kupplungsreaktionen: Es kann an Kupplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Reagenzien wie Natriumamid oder Thioharnstoff werden häufig verwendet.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte
Substitution: Bildung von substituierten Pyridazinderivaten.
Oxidation: Bildung von Pyridazinoxiden.
Reduktion: Bildung von dechlorierten Pyridazinderivaten.
Wissenschaftliche Forschungsanwendungen
3,4-Dichlor-5-(Pentyloxy)pyridazin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese potenzieller pharmazeutischer Wirkstoffe verwendet, insbesondere solche, die auf Herz-Kreislauf- und neurologische Erkrankungen abzielen.
Biologische Studien: Die Verbindung wird auf ihre potenziellen antimikrobiellen und krebshemmenden Eigenschaften untersucht.
Industrielle Anwendungen: Es wird bei der Synthese von Agrochemikalien und anderen industriell relevanten Verbindungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3,4-Dichlor-5-(Pentyloxy)pyridazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Das Vorhandensein von Chloratomen und der Pentyloxygruppe kann seine Bindungsaffinität und Spezifität beeinflussen. Die Verbindung kann bestimmte Signalwege hemmen oder aktivieren, was zu den beobachteten biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-5-(pentyloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the pentyloxy group can influence its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Dichlorpyridazin: Fehlt die Pentyloxygruppe, wodurch es weniger hydrophob ist.
5-(Pentyloxy)pyridazin: Fehlen die Chloratome, was sich auf seine Reaktivität auswirkt.
3,4-Dichlor-6-(Pentyloxy)pyridazin: Ähnliche Struktur, aber mit unterschiedlichem Substitutionsschema.
Einzigartigkeit
3,4-Dichlor-5-(Pentyloxy)pyridazin ist einzigartig aufgrund der spezifischen Positionierung der Chloratome und der Pentyloxygruppe, die seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Diese einzigartige Struktur macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Eigenschaften
CAS-Nummer |
1346698-04-1 |
|---|---|
Molekularformel |
C9H12Cl2N2O |
Molekulargewicht |
235.11 g/mol |
IUPAC-Name |
3,4-dichloro-5-pentoxypyridazine |
InChI |
InChI=1S/C9H12Cl2N2O/c1-2-3-4-5-14-7-6-12-13-9(11)8(7)10/h6H,2-5H2,1H3 |
InChI-Schlüssel |
DWZBBDRLTPUVCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CN=NC(=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide](/img/structure/B11875993.png)






![7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876040.png)
![2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B11876047.png)
